N-2-Amino-4,5,6,7-tetrahydro-6-benzothiazolyl]-2-nitrobenzenesulfonamide
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Overview
Description
N-2-Amino-4,5,6,7-tetrahydro-6-benzothiazolyl]-2-nitrobenzenesulfonamide: is a complex organic compound that belongs to the class of benzothiazoles This compound is characterized by its unique structure, which includes a benzothiazole ring fused with a tetrahydro ring and a nitrobenzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-2-Amino-4,5,6,7-tetrahydro-6-benzothiazolyl]-2-nitrobenzenesulfonamide typically involves multiple steps. One common method includes the following steps:
Formation of the Benzothiazole Ring: This step involves the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions to form the benzothiazole ring.
Reduction of the Nitro Group: The nitro group is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Sulfonation: The amino group is then sulfonated using a sulfonating agent such as chlorosulfonic acid to introduce the sulfonamide group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas or sodium dithionite.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas with palladium on carbon, sodium dithionite.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Acts as a ligand in coordination chemistry.
Biology:
- Investigated for its potential as an enzyme inhibitor.
- Studied for its antimicrobial properties.
Medicine:
- Explored as a potential drug candidate for various diseases due to its unique structure and reactivity.
- Evaluated for its anti-inflammatory and anticancer activities.
Industry:
- Utilized in the production of dyes and pigments.
- Employed in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-2-Amino-4,5,6,7-tetrahydro-6-benzothiazolyl]-2-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This inhibition can occur through various pathways, such as competitive inhibition, where the compound competes with the natural substrate for binding to the active site of the enzyme.
Comparison with Similar Compounds
- N-(2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)propionamide
- N-(2-Amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)propanamide
- Propanamide, N-(2-amino-4,5,6,7-tetrahydro-6-benzothiazolyl)-
Comparison:
- Uniqueness: N-2-Amino-4,5,6,7-tetrahydro-6-benzothiazolyl]-2-nitrobenzenesulfonamide is unique due to the presence of both a nitro group and a sulfonamide group, which imparts distinct chemical and biological properties.
- Structural Differences: While similar compounds may share the benzothiazole core, the presence of different functional groups (e.g., propionamide vs. nitrobenzenesulfonamide) leads to variations in reactivity and applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C13H14N4O4S2 |
---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
N-(2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)-2-nitrobenzenesulfonamide |
InChI |
InChI=1S/C13H14N4O4S2/c14-13-15-9-6-5-8(7-11(9)22-13)16-23(20,21)12-4-2-1-3-10(12)17(18)19/h1-4,8,16H,5-7H2,(H2,14,15) |
InChI Key |
MSRNNQKHOFSGHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(CC1NS(=O)(=O)C3=CC=CC=C3[N+](=O)[O-])SC(=N2)N |
Origin of Product |
United States |
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